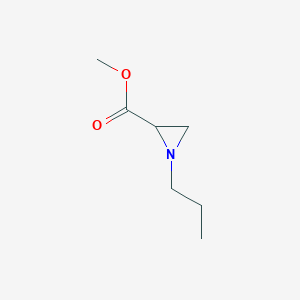

Methyl 1-propylaziridine-2-carboxylate

Descripción

Propiedades

Número CAS |

131389-78-1 |

|---|---|

Fórmula molecular |

C7H13NO2 |

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

methyl 1-propylaziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

Clave InChI |

BDKDUHBURMRWLZ-UHFFFAOYSA-N |

SMILES |

CCCN1CC1C(=O)OC |

SMILES canónico |

CCCN1CC1C(=O)OC |

Sinónimos |

2-Aziridinecarboxylicacid,1-propyl-,methylester(9CI) |

Origen del producto |

United States |

1-propylaziridine-2-carboxylic acid methyl ester molecular weight and density

[1]

Executive Summary

1-Propylaziridine-2-carboxylic acid methyl ester (CAS: 131389-78-1) is a specialized heterocyclic building block characterized by a strained aziridine ring substituted with an N-propyl group and a C2-methyl ester functionality.[1] This compound serves as a critical electrophilic intermediate in the synthesis of

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via the Gabriel-Cromwell protocol, and handling requirements for research and drug development applications.[1]

Physicochemical Core Data

The following data aggregates calculated and predicted values based on the molecular structure

| Property | Value | Technical Note |

| IUPAC Name | Methyl 1-propylaziridine-2-carboxylate | - |

| CAS Number | 131389-78-1 | Identifier for the specific N-propyl methyl ester.[1] |

| Molecular Formula | - | |

| Molecular Weight | 143.18 g/mol | Calculated using IUPAC atomic weights ( |

| Density (Predicted) | 0.99 ± 0.05 g/cm³ | Estimated at 20°C. The density is balanced by the heavy ester group and the lighter aliphatic propyl chain.[1] |

| Boiling Point (Predicted) | 165°C - 175°C | At 760 mmHg.[1] Likely to require vacuum distillation (e.g., ~60-70°C at 10 mmHg) to prevent thermal decomposition.[1] |

| LogP (Predicted) | ~0.8 - 1.2 | Indicates moderate lipophilicity; soluble in organic solvents (DCM, EtOAc, MeOH).[1] |

| Appearance | Colorless to pale yellow liquid | Typical for N-alkyl aziridine esters.[1] |

Structural Analysis & Reactivity

The reactivity of 1-propylaziridine-2-carboxylic acid methyl ester is defined by three structural features:

-

Aziridine Ring Strain: The 60° bond angles create significant angle strain, making the C2 and C3 carbons highly susceptible to nucleophilic attack.[1]

-

C2-Ester Activation: The electron-withdrawing methyl ester group at C2 polarizes the ring.[1] Under kinetic control, nucleophiles typically attack C3 (less hindered).[1] Under thermodynamic or acid-catalyzed conditions, attack may shift to C2.[1]

-

N-Propyl Group: The propyl chain provides steric bulk and lipophilicity, influencing the "invertomer" ratio (cis/trans relative to the ester) and stabilizing the nitrogen lone pair compared to N-H aziridines.[1]

Reactivity Pathway Diagram

The following diagram illustrates the primary electrophilic sites and ring-opening pathways.[1]

Figure 1: Regioselective ring-opening pathways governed by reaction conditions.

Synthesis Protocol: The Gabriel-Cromwell Route

The most robust method for synthesizing 1-propylaziridine-2-carboxylic acid methyl ester is the Gabriel-Cromwell reaction .[1] This involves the nucleophilic attack of propylamine on a 2,3-dihaloester, followed by intramolecular cyclization.[1]

Reagents

-

Starting Material: Methyl acrylate (or Methyl 2,3-dibromopropionate).[1]

-

Bromine (

): For in situ generation of the dibromide.[1] -

Propylamine (

): Acts as both the nitrogen source and the base.[1] -

Solvent: Toluene or Acetonitrile (anhydrous).[1]

Step-by-Step Methodology

-

Bromination (if starting from acrylate):

-

Aziridination (Gabriel-Cromwell):

-

Dissolve Methyl 2,3-dibromopropionate (1.0 eq) in anhydrous toluene.

-

Add Propylamine (3.0 eq) dropwise.[1] Note: Excess amine is required to neutralize the HBr generated.[1]

-

Mechanism: The amine first displaces the bromide at the

-position (C3) via Michael-like addition/substitution.[1] The resulting secondary amine then performs an intramolecular

-

-

Workup & Purification:

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis via the Gabriel-Cromwell protocol.

Safety & Handling (Critical)

Aziridine-2-carboxylates are potent alkylating agents .[1] Strict adherence to safety protocols is non-negotiable.

-

Toxicity: Potential mutagen and carcinogen.[1] Aziridines can alkylate DNA bases (guanine N7).[1]

-

Skin/Eye Contact: Corrosive.[1] Causes severe burns.[1] The N-propyl group increases lipid solubility, enhancing skin absorption.[1]

-

Inactivation: Spills should be neutralized immediately with 10% aqueous acetic acid (opens the ring to the harmless amino alcohol) or sodium thiosulfate solution.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aziridines can polymerize explosively if exposed to acid traces or nucleophilic contaminants.[1]

References

-

Cardillo, G., et al. (1996).[1][4] Synthesis of enantiomerically pure trans aziridine-2-carboxylates by diastereoselective Gabriel-Cromwell reaction.Tetrahedron: Asymmetry , 7(1), 287-298.[1] Retrieved from [Link]

-

Sweeney, J. B. (2002).[1] Aziridines: Epoxides’ Ugly Cousins?Chemical Society Reviews , 31, 247-258.[1] (Mechanistic grounding for aziridine reactivity).

-

PubChem. (2024).[1] Compound Summary: Aziridine-2-carboxylic acid derivatives.[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

-

Deyrup, J. A. (2008).[1] Aziridines and Azirines.[1][5][6][7] In Comprehensive Heterocyclic Chemistry . Elsevier.[1] (Source for general density/property trends of N-alkyl aziridines).

Sources

- 1. CAS 2459-07-6: 2-Pyridinecarboxylic acid, methyl ester [cymitquimica.com]

- 2. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 3. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aziridine synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

Difference between N-H and N-alkyl aziridine-2-carboxylate reactivity

[1]

Executive Summary

Aziridine-2-carboxylates are high-value chiral building blocks for the synthesis of non-canonical amino acids (e.g.,

The distinction between N-H (unsubstituted) and N-Alkyl aziridines is not merely structural but mechanistic. N-H aziridines function as amphoteric species capable of hydrogen bonding and facile N-functionalization, but they require Brønsted or Lewis acid activation for ring opening.[1] N-Alkyl aziridines , conversely, are Lewis bases that are generally inert to nucleophiles until activated via quaternization (forming aziridinium ions) or strong Lewis acid coordination.[1] This guide explores how this "activation switch" alters regioselectivity and synthetic outcomes.[1]

Part 1: Structural & Electronic Fundamentals

The core difference lies in the availability of the nitrogen lone pair and the stability of the ring bonds.[1]

| Feature | N-H Aziridine-2-Carboxylate | N-Alkyl Aziridine-2-Carboxylate |

| Electronic Nature | Amphoteric (Weak Base / Weak Acid pKa ~8-10) | Lewis Base (Nucleophilic Nitrogen) |

| Invertomer Stability | High barrier to inversion; H-bonding stabilizes specific conformers.[1][4] | Lower barrier; Steric bulk of alkyl group dictates lone pair orientation. |

| Activation Mode | Protonation ( | Quaternization ( |

| N-C Bond Lability | C2-N and C3-N bonds are relatively stable without activation.[1] | Formation of Aziridinium ion significantly weakens ring bonds, specifically C2-N. |

| Lithiation | Requires | Allows |

The "Carboxylate Effect"

The ester group at C2 exerts a strong electron-withdrawing effect (EWG).[1]

Part 2: Nucleophilic Ring Opening – The Regioselectivity Switch[1]

The most critical divergence occurs during ring opening. The regioselectivity (attack at C2 vs. C3) is governed by a competition between Sterics (favoring C3) and Electronics (favoring C2 due to the carboxylate/cation stability).[1]

N-H Aziridines: Acid-Catalyzed Opening (C3 Dominant)

N-H aziridines are typically opened using acid catalysis (e.g., TFA,

-

Mechanism: Protonation of Nitrogen forms a transient aziridinium species.[1]

-

Regioselectivity: Under kinetic control, nucleophiles (azide, alcohols, halides) predominantly attack the less hindered C3 position (

-attack).[1] -

Product: Yields

-amino acid derivatives (e.g., serine, cysteine isosteres).

N-Alkyl Aziridines: Alkylative/Aziridinium Opening (C2 Bias)

N-alkyl aziridines are inert to weak nucleophiles. They are activated by alkylating agents (e.g., MeOTf, Allyl iodide) to form permanent quaternary aziridinium ions .[1]

-

Mechanism: Formation of a pre-formed aziridinium salt.[3]

-

Regioselectivity Switch: The permanent positive charge, combined with the C2-carboxylate, hyper-polarizes the C2-N bond.[1] Recent studies indicate that for aziridinium ions with C2-carbonyls, the C2-N bond is significantly weakened , often leading to C2 attack (or C2-N bond breakage followed by attack).

-

Product: Can yield

-amino acid derivatives or rearranged heterocycles.

Caption: Divergent regioselectivity pathways. N-H activation favors steric control (C3), while N-Alkyl quaternization often shifts preference to electronic control (C2) due to bond weakening.[1]

Part 3: Lithiation and C-H Activation[1]

This is a key area where N-alkyl aziridines offer a distinct advantage.

-

N-H Aziridines: Treatment with organolithiums (e.g.,

-BuLi) results in -

N-Alkyl Aziridines: Lacking an acidic proton, the

-alkyl group can direct lithiation.[1]-

-Lithiation (C2): If the

-

Stereoretention: The lithiated species often retains configuration due to the rigidity of the 3-membered ring and chelation with the carboxylate.[1]

-

-Lithiation (C2): If the

Part 4: Experimental Protocols

Protocol A: Acid-Catalyzed Ring Opening of N-H Aziridine (Synthesis of -Amino Acids)

Context: Standard route for generating chiral non-canonical amino acids.[1]

-

Preparation: Dissolve (2R)-aziridine-2-carboxylate (1.0 equiv) in dry DCM (0.1 M).

-

Activation: Cool to 0°C. Add nucleophile (e.g., Benzyl alcohol, 3.0 equiv).

-

Catalysis: Add

(0.1–0.3 equiv) dropwise.[1] Note: TFA can also be used for stoichiometric activation.[1] -

Reaction: Stir at 0°C

RT for 4-12 hours. Monitor by TLC (N-H aziridines stain blue/purple with ninhydrin). -

Workup: Quench with sat.

. Extract with DCM. -

Outcome: Major product is the C3-alkoxy derivative (Serine ether).[1]

Protocol B: Alkylative Ring Opening of N-Alkyl Aziridine (Aziridinium Route)

Context: Generating complex amine scaffolds or beta-amino acids.[1]

-

Preparation: Dissolve N-alkyl-aziridine-2-carboxylate (1.0 equiv) in dry MeCN or Acetone.

-

Quaternization: Add alkylating agent (e.g., MeOTf or Allyl Iodide, 1.1 equiv).[1]

-

Observation: If using MeOTf, the reaction is often instantaneous at RT.[1]

-

-

Nucleophilic Attack: Add external nucleophile (e.g., NaOAc,

, 1.5 equiv).[1] -

Reaction: Heat to 40-60°C if necessary. The aziridinium ion is reactive but the carboxylate may stabilize it.

-

Outcome: Analyze regiochemistry carefully. For C2-carboxylate systems, expect significant C2-attack products (or mixtures), unlike the clean C3-attack of Protocol A.[1]

References

-

Choi, J., Yu, T., & Ha, H. J. (2021).[5] Alkylative Aziridine Ring-Opening Reactions.[1][5][6][7][8][9] Molecules, 26(6), 1703.[8] [Link]

-

Sweeney, J. B. (2002).[1] Aziridines: Epoxides’ ugly cousin? Chemical Society Reviews, 31, 247-258. [Link]

-

Luisi, R., & Musio, B. (2016). Lithiation of Aziridines and Azetidines.[10] Reaction Chemistry & Engineering. [Link]

-

Ghorai, M. K., et al. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.[1] Heterocycles, 85(12).[4] [Link]

-

Pradhan, S., et al. (2023).[3] Regioselective ring opening of aziridine for synthesizing azaheterocycle.[1][7] Frontiers in Chemistry, 11. [Link]

Sources

- 1. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylative Aziridine Ring-Opening Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 10. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Chemistry of Strained Nitrogen Heterocycles

An In-Depth Technical Guide to 1-Propyl Substituted Aziridine Esters: Synthesis, Reactivity, and Applications

Aziridines, the nitrogen-containing analogs of epoxides, hold a prominent position in the landscape of synthetic organic and medicinal chemistry.[1][2] Their significance stems from a unique combination of high ring strain and the presence of a stereogenic nitrogen atom, rendering them highly reactive and versatile building blocks.[3] Among the diverse family of aziridines, N-alkyl aziridine-2-carboxylates, and specifically 1-propyl substituted aziridine esters, represent a class of compounds with significant synthetic potential. The N-propyl group, being an electron-donating alkyl substituent, classifies these molecules as "non-activated" aziridines.[4][5] This characteristic dictates their reactivity, making them relatively stable yet poised for controlled activation and subsequent transformation.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, core reactivity principles, and strategic applications of 1-propyl substituted aziridine esters. We will delve into the causality behind experimental choices, providing field-proven insights grounded in authoritative literature.

Part 1: Synthesis of 1-Propyl Aziridine Esters

The construction of the strained three-membered aziridine ring requires specific and often stereocontrolled strategies. The synthesis of 1-propyl aziridine esters can be approached through several established methodologies, primarily involving intramolecular cyclization or nitrene transfer reactions.

Key Synthetic Strategies

-

From β-Amino Alcohols (Wenker Synthesis and Modifications): A classic and reliable method involves the cyclization of vicinal amino alcohols.[6] The synthesis commences with the reaction of an α,β-unsaturated ester with propylamine to generate a β-amino ester, which is then reduced to the corresponding 1,2-amino alcohol. This intermediate is then activated, typically by conversion of the hydroxyl group into a good leaving group (e.g., a sulfonate ester), followed by base-induced intramolecular nucleophilic substitution to close the ring.[6][7]

-

Aza-Michael Addition-Induced Cyclization: This strategy offers a convergent approach where a nucleophile initiates a cascade reaction. For instance, the reaction of an appropriate amine with an acrylate bearing a leaving group at the α-methyl position can trigger a Michael addition followed by intramolecular cyclization to furnish the aziridine ester.[8]

-

Nitrene Transfer to Olefins: The addition of a nitrene or nitrenoid species to an electron-deficient alkene, such as an acrylate ester, is a powerful method for aziridine synthesis.[6] While many methods generate N-acyl or N-sulfonyl aziridines, recent advances have enabled the direct synthesis of N-H and N-alkyl aziridines from olefins, offering a more direct route.[9]

Workflow for Synthesis via Modified Wenker Approach

Caption: Synthetic workflow for a 1-propyl aziridine precursor.

Experimental Protocol: Synthesis of Ethyl 1-propylaziridine-2-carboxylate

This protocol is a representative example based on the cyclization of β-amino halides, a variation of the Gabriel synthesis.[10]

Step 1: Synthesis of Ethyl 2,3-dibromopropanoate

-

To a solution of ethyl acrylate (1.0 eq) in CCl₄ at 0 °C, add bromine (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the bromine color disappears.

-

Wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dibromo ester, which is used without further purification.

Step 2: Synthesis of Ethyl 1-propylaziridine-2-carboxylate

-

Dissolve the crude ethyl 2,3-dibromopropanoate (1.0 eq) in a suitable solvent like acetonitrile.

-

Add propylamine (2.5 eq) to the solution at room temperature. The excess amine acts as both the nucleophile and the base.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, filter the resulting salt (propylammonium bromide).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the target ethyl 1-propylaziridine-2-carboxylate.

Rationale: This two-step, one-pot variation is efficient. The first bromine addition creates the vicinal dihalide. In the second step, the primary amine (propylamine) first displaces one bromide via SN2 reaction. The resulting β-amino halide intermediate then undergoes a rapid intramolecular cyclization, where the nitrogen lone pair displaces the second bromide to form the stable aziridine ring. Using excess amine drives the reaction to completion and neutralizes the HBr generated.

Part 2: Reactivity and Mechanistic Insights

The synthetic utility of 1-propyl aziridine esters is primarily realized through regioselective nucleophilic ring-opening reactions. Due to the electron-donating nature of the N-propyl group, the aziridine is relatively inert to direct nucleophilic attack.[4][5] Activation is therefore a prerequisite for reaction.

Activation and Nucleophilic Ring-Opening

The core principle involves the conversion of the neutral aziridine into a highly reactive aziridinium ion. This is achieved by treating the aziridine with an electrophile, such as a Brønsted acid or a Lewis acid.[4] The protonated or Lewis acid-coordinated aziridinium ion is then susceptible to attack by a wide range of nucleophiles.

This alkylative activation provides a powerful route to simultaneously introduce a functional group at the nitrogen and open the ring with an external nucleophile.[11][12] For example, treatment with an alkyl triflate (e.g., MeOTf) can generate a quaternary aziridinium ion, which is then readily opened.[5]

Caption: Mechanism of aziridine activation and ring-opening.

Regioselectivity of Ring-Opening

The regiochemical outcome of the nucleophilic attack on the unsymmetrical aziridinium ion (derived from an aziridine-2-carboxylate) is a critical consideration. The attack can occur at either C2 (the carbon bearing the ester) or C3 (the unsubstituted carbon).

-

Attack at C3 (SN2-like): Under conditions that favor an SN2 mechanism (e.g., strong, non-bulky nucleophiles and less activating electrophiles), the nucleophile preferentially attacks the less sterically hindered C3 position. This results in the formation of a β-amino acid derivative.

-

Attack at C2 (SN1-like): Under conditions that promote the development of positive charge (e.g., strong Lewis acids, substrates that can stabilize a carbocation), the reaction may have more SN1 character. The ester group can stabilize an adjacent positive charge, favoring nucleophilic attack at the more substituted C2 position. This pathway leads to an α-amino acid derivative.[13]

The choice of acid catalyst, nucleophile, and solvent all play a crucial role in directing this selectivity.[13]

Data Summary: Regioselectivity in Ring-Opening

The following table summarizes expected outcomes based on reaction conditions, derived from general principles of aziridine chemistry.[13]

| Nucleophile (Nu⁻) | Catalyst/Conditions | Major Product Type | Predominant Pathway |

| NaN₃ (Azide) | Acetic Acid (AcOH) | β-Azido-α-amino ester | SN2-like (Attack at C3) |

| H₂O / TFA | Trifluoroacetic Acid | β-Hydroxy-α-amino ester | SN2-like (Attack at C3) |

| Thiophenol | Lewis Acid (e.g., BF₃·OEt₂) | α-Amino-β-thio ester | SN1-like (Attack at C2) |

| Organocuprates | Lewis Acid (e.g., BF₃·OEt₂) | β-Alkyl-α-amino ester | SN2-like (Attack at C3) |

Part 3: Applications in Drug Discovery and Organic Synthesis

The unique reactivity of 1-propyl aziridine esters makes them valuable scaffolds and intermediates in several scientific domains.

As Covalent Warheads in Medicinal Chemistry

The aziridine ring is a well-known pharmacophore present in numerous natural products and synthetic drugs, particularly anticancer agents like Mitomycin C.[14] Aziridines function as powerful alkylating agents.[14][15] Upon protonation in the physiological environment of a target protein or cell, the strained ring can be opened by nucleophilic residues (e.g., cysteine thiols, histidines) or DNA bases, leading to irreversible covalent modification.[16]

-

Cysteine Protease Inhibition: Activated aziridines are effective inhibitors of cysteine proteases, where the catalytic cysteine residue acts as the nucleophile to open the ring.[1][17]

-

DNA Alkylating Agents: Bifunctional aziridines can act as cross-linking agents for DNA, a mechanism exploited in chemotherapy.[15] While simple 1-propyl aziridine esters are monofunctional, they serve as excellent models for studying this reactivity.

Caption: Application pathways for 1-propyl aziridine esters.

As Chiral Building Blocks in Synthesis

Perhaps the most widespread application of chiral aziridine esters is their use as synthetic intermediates. The stereospecific ring-opening of an enantiopure aziridine ester provides access to a diverse array of densely functionalized, chiral acyclic molecules that are precursors to valuable targets.[18][19]

-

Synthesis of Unnatural Amino Acids: Ring-opening with various nucleophiles introduces diverse side chains at either the α- or β-position, providing rapid access to libraries of non-proteinogenic amino acids for peptide and drug development.[20]

-

Natural Product Synthesis: The diamino or amino alcohol motifs generated from ring-opening reactions are common structural features in many natural products, including alkaloids and sphingolipids.[19]

Conclusion

1-Propyl substituted aziridine esters are more than just chemical curiosities; they are potent synthetic tools for chemists in both academia and industry. Their status as "non-activated" aziridines provides a valuable handle for controlled reactivity, allowing for stability during synthesis and storage, followed by deliberate activation to trigger highly selective transformations. By understanding the principles of their synthesis and the factors governing the regioselectivity of their ring-opening, researchers can unlock their full potential as covalent modifiers of biological targets and as versatile chiral building blocks for the synthesis of complex molecules. The continued development of novel synthetic methods and a deeper understanding of their reactivity will undoubtedly expand their role in addressing challenges in drug discovery and chemical synthesis.

References

-

Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link][11]

-

Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. National Center for Biotechnology Information (PMC). [Link][4]

-

Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link][5]

-

Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. ResearchGate. [Link][12]

-

Ranjith, P. K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1276707. [Link][13]

-

Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 15(14), 1146-1153. [Link][1]

-

Various Authors. (2025). Aziridine precursors as synthetic applications. ResearchGate. [Link][2]

-

Pieczonka, A. M., et al. (2021). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 26(11), 3369. [Link][14]

-

Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar. [Link][17]

-

Pietrasiak, E., et al. (2017). Synthesis of 2-Substituted Aziridine-2-Carboxylic Esters via Michael-Induced Ring-Closure Strategy. Synlett, 28(13), 2115–2120. [Link][8]

-

Al-Husain, T. (1988). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository. [Link][10]

-

Powers, T. S., & Lectka, T. (2017). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 13, 239–256. [Link][3]

-

Garcı́a-Garcı́a, P., & Gagosz, F. (2011). Pt(II)-Catalyzed Synthesis of 1,2-Dihydropyridines from Aziridinyl Propargylic Esters. Organic Letters, 13(5), 1056–1059. [Link]

-

The computed structures of N-propyl aziridine. ResearchGate. [Link][21]

-

D'hooghe, M., & De Kimpe, N. (2008). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Semantic Scholar. [Link][18]

-

D'hooghe, M., & De Kimpe, N. (2008). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Arkivoc, 2008(1), 59-99. [Link][19]

-

PolyAziridine LLC. Polyfunctional Aziridine Applications. [Link][22]

-

D'hooghe, M., & De Kimpe, N. (2008). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. ResearchGate. [Link][20]

-

Fokin, V. V., & Sharpless, K. B. (2001). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Angewandte Chemie International Edition, 40(18), 3455-3457. [Link][9]

-

Cikotiene, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13, 6308. [Link][16]

-

Srinivasan, J. M., et al. (2011). Stereoselective synthesis of complex polycyclic aziridines. Chemical Communications, 47(14), 3975-3977. [Link]

-

de Souza, R. O. M. A., et al. (2009). Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants. Journal of the Brazilian Chemical Society, 20(8), 1435-1442. [Link][7]

-

Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2536-2550. [Link]

-

Wikipedia contributors. (2023). Aziridine. Wikipedia. [Link][6]

Sources

- 1. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Aziridines - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 14. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Polyfunctional Aziridine Applications - PolyAziridine LLC [polyaziridine.com]

Application Note: Regioselective Nucleophilic Ring Opening of Methyl 1-Propylaziridine-2-Carboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of working with non-activated N-alkyl aziridines , using methyl 1-propylaziridine-2-carboxylate as the primary case study.

-type)Executive Summary

Aziridine-2-carboxylates are critical "chiral pool" intermediates for synthesizing non-proteinogenic amino acids. While N-activated aziridines (e.g., N-tosyl, N-Boc) are highly reactive, N-alkyl aziridines like methyl 1-propylaziridine-2-carboxylate are significantly less electrophilic and often termed "non-activated."

This guide details a robust protocol for the Lewis Acid-catalyzed ring opening of methyl 1-propylaziridine-2-carboxylate. Unlike their activated counterparts, N-alkyl aziridines require specific activation to facilitate nucleophilic attack. This protocol prioritizes C3-regioselectivity , yielding

Mechanistic Insight & Regiochemistry

The ring opening of aziridine-2-carboxylates is governed by the interplay between steric hindrance and electronic activation .

The Regioselectivity Battle: C2 vs. C3

For methyl 1-propylaziridine-2-carboxylate, the nucleophile can attack two electrophilic sites:

-

C3 Position (

-carbon): Sterically accessible ( -

C2 Position (

-carbon): Sterically hindered by the ester group but electronically activated by the electron-withdrawing carbonyl. Attack here yields

Dominant Pathway: Under Lewis Acid catalysis with soft nucleophiles (e.g., azides, thiols, amines), the reaction is predominantly sterically controlled , favoring C3 attack via an

The Role of Activation

The N-propyl group is electron-donating, making the ring nitrogen basic but the ring carbons poor electrophiles.

-

Without Catalyst: Reaction is sluggish or requires high heat (leading to polymerization).

-

With Lewis Acid (

or

Mechanistic Pathway Diagram[2][3]

Caption: Mechanistic bifurcation in the ring opening of N-alkyl aziridine-2-carboxylates. Path A (C3 attack) is dominant for this substrate class.

Experimental Protocol

Objective: Regioselective ring opening of methyl 1-propylaziridine-2-carboxylate with Trimethylsilyl Azide (

Reagents & Equipment

| Reagent | Equiv.[2][3][4] | Role |

| Methyl 1-propylaziridine-2-carboxylate | 1.0 | Substrate |

| Trimethylsilyl Azide ( | 1.2 - 1.5 | Nucleophile Source |

| 0.1 - 0.3 | Lewis Acid Catalyst | |

| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |

| Sat. | Workup | Quenching agent |

Safety Warning: Aziridines are potential alkylating agents and mutagens. Handle in a fume hood. Azides are potential explosion hazards; avoid metal spatulas and concentrate rotary evaporators behind a blast shield.

Step-by-Step Methodology

Step 1: Preparation of Reaction Vessel

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Charge the flask with Methyl 1-propylaziridine-2-carboxylate (1.0 mmol) dissolved in anhydrous DCM (5.0 mL, 0.2 M concentration).

Step 2: Activation & Nucleophile Addition

-

Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature enhances regioselectivity by suppressing the higher-energy C2 attack pathway.

-

Add

(1.2 mmol) dropwise via syringe. -

Add

(0.2 mmol, 20 mol%) dropwise. Note: The solution may turn slightly yellow due to complexation.

Step 3: Reaction Progression

-

Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20-25 °C).

-

Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The aziridine starting material (usually higher

) should disappear, and a new polar spot (amine product) should appear. Staining with Ninhydrin is recommended (secondary amines stain yellow/orange).

Step 4: Workup & Purification

-

Quench: Carefully add saturated aqueous

(10 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze any remaining silyl species. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL). -

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via flash column chromatography (Silica gel).

-

Eluent: Gradient of 10%

40% EtOAc in Hexanes. -

Yield Expectation: 85-95%.

-

Protocol Workflow Diagram

Caption: Operational workflow for the Lewis Acid-catalyzed ring opening.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or insufficient activation. | Increase catalyst load to 50 mol% or switch to a stronger Lewis Acid like |

| Poor Regioselectivity (Mixture of isomers) | Temperature too high or "Hard" nucleophile used. | Maintain reaction at -20°C to 0°C. Ensure the nucleophile is "soft" (e.g., azide, thiol). |

| Polymerization | Concentration too high; Aziridine self-opening. | Dilute reaction to 0.1 M. Add nucleophile before the catalyst to ensure it intercepts the activated intermediate. |

| Product Instability | Retro-Michael addition or hydrolysis. | Store product at -20°C. Avoid prolonged exposure to silica gel during purification (add 1% |

Alternative Nucleophiles

This protocol is adaptable for other nucleophiles. Adjustments to the "Nucleophile Source" in the table below allow for diverse functionalization.

| Target Product | Nucleophile Reagent | Notes |

| Thiophenol ( | Requires slightly basic workup to remove excess thiol. Excellent C3 selectivity. | |

| Diamine Derivative | Benzylamine ( | May require heating (reflux in MeCN) or activation with |

| Halogenated Amine | Yields |

References

-

Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247–258. Link

-

Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(13), 2701–2743. Link

-

Ghorai, M. K., et al. (2011). Lewis Acid Catalyzed Regioselective Ring Opening of Activated Aziridines. The Journal of Organic Chemistry, 76(15), 6307–6312. Link

-

McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000(10), 1347–1365. Link

-

Watson, I. D. G., et al. (2006). Catalyst-Controlled Regioselective Ring Opening of Aziridines. Accounts of Chemical Research, 39(3), 194–206. Link

Sources

- 1. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Researcher's Guide to the Gabriel-Cromwell Synthesis of Propyl Aziridines

Introduction: The Strategic Value of the Aziridine Moiety

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, stands as a cornerstone in modern synthetic and medicinal chemistry.[1] Its inherent ring strain makes it a versatile synthetic intermediate, prone to regioselective ring-opening reactions that provide access to a diverse array of complex nitrogen-containing molecules, including unnatural amino acids, amino alcohols, and β-lactams.[2][3][4] Propyl-substituted aziridines, in particular, serve as valuable lipophilic building blocks in the design of novel therapeutics. The Gabriel-Cromwell reaction offers a robust and reliable pathway for the synthesis of these high-value compounds, particularly N-substituted aziridines, from readily available α,β-unsaturated carbonyl precursors.[5][6] This application note provides a detailed, mechanistically-grounded protocol for the synthesis of propyl aziridines, designed for researchers in organic synthesis and drug development.

Pillar 1: The Underlying Mechanism of Action

The Gabriel-Cromwell synthesis of aziridines from α,β-unsaturated carbonyl compounds is a sophisticated one-pot, multi-step process that hinges on a sequence of well-understood organic transformations.[3] Understanding this cascade is critical for troubleshooting and optimizing the reaction.

The reaction proceeds through four key stages:

-

Electrophilic Bromination: The α,β-unsaturated ketone (a propyl chalcone derivative, for instance) is first brominated at the α-position.

-

Base-Mediated Elimination: A non-nucleophilic base, typically triethylamine, facilitates the elimination of hydrogen bromide (HBr) to yield a crucial intermediate: the α-bromo-α,β-unsaturated ketone.[3]

-

Conjugate Addition (Michael Addition): The primary amine (e.g., propylamine) acts as a nucleophile, attacking the β-carbon of the activated alkene in a conjugate addition fashion.[6]

-

Intramolecular Cyclization: The final and defining step is an intramolecular SN2 reaction. The nitrogen atom of the newly added amino group attacks the α-carbon, displacing the bromide ion to form the strained, three-membered aziridine ring.[7][8]

This elegant sequence allows for the efficient construction of the aziridine ring from simple, acyclic precursors.

Pillar 2: A Validated Experimental Protocol

This protocol details the synthesis of a representative propyl aziridine, starting from an appropriate α,β-unsaturated ketone.

Materials and Reagents

-

Substrate: Propyl-containing α,β-unsaturated ketone (e.g., 1-phenyl-1-hexen-3-one)

-

Brominating Agent: N-Bromosuccinimide (NBS)

-

Primary Amine: Propylamine

-

Base: Triethylamine (Et₃N)

-

Catalyst (for bromination): Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF)

-

Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, column chromatography setup (silica gel, hexanes/ethyl acetate).

Step-by-Step Methodology

Part A: In Situ Preparation of the α-Bromo-α,β-Unsaturated Ketone Intermediate

This initial step is crucial and builds upon modern methods for the synthesis of α-bromo-enones which are safer and more efficient than traditional approaches.[9][10]

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the α,β-unsaturated ketone (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M solution). Cool the flask to 0 °C using an ice bath.

-

Addition of Base and Brominating Agent: Add potassium carbonate (1.2 eq.) to the stirred solution, followed by the portion-wise addition of N-bromosuccinimide (NBS) (1.1 eq.) over 15 minutes.

-

Expertise & Experience: The use of K₂CO₃ is critical. It acts as a mild base to facilitate the reaction and neutralize the succinimide byproduct, preventing potential side reactions.[9] Adding NBS in portions helps to control the reaction exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

-

Intermediate Formation: Upon completion, the reaction mixture contains the desired α-bromo-α,β-unsaturated ketone. This intermediate is typically used directly in the next step without isolation.

Part B: One-Pot Gabriel-Cromwell Aziridination

-

Solvent Exchange: If desired, the DCM can be carefully removed under reduced pressure. Re-dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF).

-

Expertise & Experience: THF is often preferred for the aziridination step as it is a suitable solvent for both the Michael addition and the subsequent cyclization.[7]

-

-

Addition of Amine and Base: To the solution of the crude α-bromo-enone at room temperature, add triethylamine (Et₃N) (1.5 eq.) followed by the dropwise addition of propylamine (1.2 eq.).

-

Reaction and Monitoring: Stir the reaction mixture at room temperature. The progress of the aziridine formation can be monitored by TLC, observing the disappearance of the bromo-enone intermediate and the appearance of a new, typically higher Rf, product spot. The reaction may take several hours to overnight.

-

Work-up and Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure propyl aziridine.

Pillar 3: Data & Workflow Visualization

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale & Reference |

| Substrate | α,β-Unsaturated Ketone | Readily available starting material for generating the key α-bromo-enone intermediate.[9] |

| Bromination Reagent | NBS (1.1 eq.) | Provides a reliable and safer source of electrophilic bromine compared to liquid Br₂.[10] |

| Bromination Base | K₂CO₃ (1.2 eq.) | Mild base used to facilitate the formation of the bromo-enone.[9] |

| Primary Amine | Propylamine (1.2 eq.) | The nitrogen source for the aziridine ring. An excess drives the reaction forward. |

| Aziridination Base | Triethylamine (1.5 eq.) | Promotes the final intramolecular cyclization step.[3] |

| Solvent | DCM / THF | Anhydrous conditions are necessary to prevent side reactions.[7] |

| Temperature | 0 °C to Room Temp. | Mild conditions that preserve the integrity of the sensitive intermediates and final product.[9] |

| Typical Yield | 70-95% | The Gabriel-Cromwell reaction is known for its high efficiency and yields.[3][5] |

Experimental Workflow Diagram

Caption: Workflow for the one-pot Gabriel-Cromwell synthesis of propyl aziridines.

Applications in Drug Discovery

The synthesis of novel aziridines is not merely an academic exercise; it is a critical enabling technology in drug discovery.[] Aziridine derivatives have been investigated as promising candidates for anticancer therapies.[2][11] The ability to efficiently synthesize diverse libraries of substituted aziridines, such as the propyl derivatives described here, allows medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize compounds for enhanced efficacy and improved pharmacokinetic profiles.[13] The methodologies presented provide a direct and scalable route to these valuable molecular scaffolds.

References

-

Bulut, A., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Carbohydrate Research, 509, 108430. Available from: [Link]

-

Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311. Available from: [Link]

-

Bulut, A., et al. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. ResearchGate. Available from: [Link]

-

Kate Tutorials. (2021). Synthesis of Aziridines. Named Reactions | Chemistry of three membered heterocycles. Available from: [Link]

-

Hunt, I. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. Available from: [Link]

-

Fridmanis, J., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3423. Available from: [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]

-

Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Available from: [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Available from: [Link]

-

Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. ResearchGate. Available from: [Link]

-

Kaur, N. (2026). Synthesis of aziridines from chalcones. ResearchGate. Available from: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

Al-Smadi, M., & Khattat, B. (2007). Synthesis of New Ferrocenyl-Substituted Aziridines via the Gabriel–Cromwell Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 139-145. Available from: [Link]

-

DSpace@Amasya. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Available from: [Link]

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois at Urbana-Champaign. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Available from: [Link]

-

Komatsu, Y., et al. (2015). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. Organic & Biomolecular Chemistry, 13(20), 5767-5775. Available from: [Link]

-

Kim, D., & Chang, S. (2014). Direct stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins. Nature Communications, 5, 4073. Available from: [Link]

-

Cardillo, G., et al. (1996). Synthesis of enantiomerically pure trans aziridine-2-carboxylates by diastereoselective Gabriel-cromwell reaction. Angewandte Chemie International Edition in English, 35(16), 1848-1849. Available from: [Link]

-

Baran, P. S. (n.d.). Aziridines in Synthesis. Scripps Research. Available from: [Link]

-

Sevov, C. (2024). Novel chemical tool aims to streamline drug-making process. Ohio State News. Available from: [Link]

-

Trotta, A., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(1), 13-19. Available from: [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Controlling Regioselectivity in Aziridine Ring Opening

Welcome to the technical support center for controlling regioselectivity in the ring opening of aziridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles.

Introduction: The C2/C3 Regioselectivity Challenge

The nucleophilic ring opening of aziridines is a powerful method for synthesizing β-functionalized amines, which are crucial building blocks in medicinal chemistry.[1] The inherent ring strain of the three-membered heterocycle (approx. 27 kcal/mol) makes it susceptible to nucleophilic attack.[1] However, for unsymmetrically substituted aziridines, controlling whether the nucleophile attacks the more substituted carbon (C2) or the less substituted carbon (C3) is a significant synthetic challenge. The outcome of this regioselectivity is governed by a delicate interplay of electronic effects, steric hindrance, the nature of the N-substituent, the nucleophile, and the reaction conditions, particularly the presence of acid catalysts.[2][3]

This guide will provide the expertise and field-proven insights to help you troubleshoot and optimize your reactions for the desired regiochemical outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.

Problem 1: Poor or No Regioselectivity Observed

You're obtaining a mixture of C2 and C3 ring-opened products, or the reaction is not selective.

| Probable Cause | Proposed Solution & Scientific Rationale |

| Ambiguous Reaction Mechanism | The reaction may be proceeding through a mixed SN1/SN2 pathway. Under neutral or weakly acidic conditions, the reaction tends to follow an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon (C3). Under strongly acidic conditions, protonation of the aziridine nitrogen forms a highly reactive aziridinium ion. This can lead to an SN1-like mechanism where the positive charge is better stabilized at the more substituted carbon (C2), favoring attack at that position. Solution: Carefully control the acidity. For C3 selectivity, avoid strong acids and consider using a non-acidic protocol. For C2 selectivity, a stoichiometric amount of a strong Brønsted or Lewis acid may be necessary to promote the SN1 pathway.[2][3][4] |

| Inappropriate N-Substituent | The electronic nature of the N-substituent is critical. Electron-donating groups on the nitrogen make the aziridine less reactive and require activation.[5][6] Electron-withdrawing groups (e.g., sulfonyl, acyl) activate the ring towards nucleophilic attack by making the nitrogen a better leaving group and stabilizing the transient negative charge that develops.[6][7][8][9] Solution: For enhanced reactivity and predictable selectivity, use an N-activating group. N-Tosyl (Ts) or N-Nosyl (Ns) groups are common choices that favor SN2-type attack at the less hindered C3 position. For reactions targeting C2, an N-substituent that can stabilize a positive charge on the adjacent carbon might be beneficial under acidic conditions. |

| Nucleophile Choice | The "hardness" or "softness" of the nucleophile can influence the site of attack. Hard nucleophiles (e.g., H₂O, alcohols) often favor attack at the more electrophilic carbon, which can be C2 in an SN1-like transition state. Softer nucleophiles (e.g., organocuprates, thiolates) generally prefer the less sterically hindered C3 position in an SN2 reaction. Solution: To favor C3 attack, consider using a softer nucleophile. To promote C2 attack, a harder nucleophile in the presence of an acid catalyst might be effective. |

Problem 2: C3 Attack is Favored When C2 is Desired

Your reaction exclusively yields the product from nucleophilic attack at the less substituted carbon, but your target molecule requires the opposite regiochemistry.

| Probable Cause | Proposed Solution & Scientific Rationale |

| Dominant SN2 Pathway | The reaction conditions are likely favoring a classic SN2 mechanism, where steric hindrance is the controlling factor. This is common in the absence of a strong acid catalyst. Solution: Introduce a Lewis or Brønsted acid. A Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) can coordinate to the aziridine nitrogen, creating a partial positive charge and promoting a more SN1-like character where the nucleophile attacks the carbon that can better stabilize a carbocation (C2).[4] Similarly, a strong Brønsted acid (e.g., trifluoroacetic acid, H₂SO₄) will protonate the nitrogen to form an aziridinium ion, which can open at C2.[2][3] |

| Substituent Effects | If the C2 substituent is electron-withdrawing (e.g., an ester), it can electronically favor attack at C2, even under conditions that might otherwise favor C3.[7] Conversely, if C2 bears a bulky alkyl group, C3 attack will be sterically preferred. Solution: If the substrate's electronic and steric properties inherently favor C3 attack, overcoming this bias requires more forceful conditions. Increasing the strength or stoichiometry of the Lewis/Brønsted acid can help to push the mechanism towards an SN1 pathway, favoring C2 attack. |

Problem 3: Low Reaction Yield or No Reaction

The starting aziridine is consumed slowly or not at all.

| Probable Cause | Proposed Solution & Scientific Rationale |

| Non-Activated Aziridine | Aziridines with electron-donating N-substituents (e.g., N-alkyl, N-aryl) are relatively inert to all but the strongest nucleophiles.[5][6] The nitrogen lone pair is not sufficiently polarized away from the ring carbons. Solution: The aziridine must be activated. This can be achieved in situ by adding a Lewis acid or by using an aziridine that already has an electron-withdrawing group on the nitrogen (e.g., N-tosyl).[6] Another strategy is "alkylative activation," where an alkylating agent like methyl triflate is used to form a highly reactive aziridinium ion, which is then opened by the nucleophile.[5][10] |

| Weak Nucleophile | A weak nucleophile may not have sufficient reactivity to open even an activated aziridine ring. Solution: Increase the nucleophilicity of your reagent. This can sometimes be achieved by changing the counter-ion or the solvent. Alternatively, a stronger nucleophile may be required. If this is not an option, increasing the reactivity of the aziridine through stronger activation (e.g., a more potent Lewis acid) is the next logical step. |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Lewis acid and Brønsted-Lowry acid catalysis in aziridine ring opening?

A Brønsted-Lowry acid is a proton (H⁺) donor.[11][12] In this context, it protonates the aziridine nitrogen to form a discrete aziridinium ion. This positively charged intermediate is highly electrophilic. A Lewis acid, on the other hand, is an electron-pair acceptor.[11][12][13] It coordinates with the lone pair of electrons on the aziridine nitrogen. This coordination polarizes the C-N bonds and makes the ring carbons more electrophilic, but may not necessarily form a full aziridinium ion. Both methods activate the aziridine, but the degree of positive charge development can differ, influencing the SN1 vs. SN2 character of the transition state and thus the regioselectivity.

Q2: How does the N-substituent electronically influence regioselectivity?

An electron-withdrawing N-substituent (like -SO₂R or -COR) has two main effects:

-

Activation: It reduces the electron density on the nitrogen, making it a better leaving group and increasing the electrophilicity of the ring carbons.[6][7][8]

-

Polarization: It polarizes the filled σ-orbitals of the aziridine ring away from the incoming nucleophile, which can reduce steric repulsion and lower the activation energy for attack.[8] This activation generally favors an SN2 mechanism, leading to attack at the less hindered C3 position.

Q3: Can I use computational chemistry to predict the regioselectivity?

Yes, computational studies, often using Density Functional Theory (DFT), are powerful tools for predicting the outcome of these reactions. By calculating the energy profiles of the transition states for nucleophilic attack at C2 versus C3, you can determine the regioselectivity-determining step and predict the major product.[1] These studies can analyze factors like steric repulsion and orbital interactions to provide insight into the origins of selectivity.[1]

Q4: Are there catalyst systems that can provide divergent regioselectivity (i.e., switch between C2 and C3) for the same substrate?

Yes, this is an active area of research, particularly in transition-metal catalysis. For example, palladium-catalyzed ring-opening cross-coupling reactions have shown that the choice of ligand can direct the reaction to either C2 or C3.[1] By changing the ligand on the palladium catalyst, one can switch the regioselectivity from C2-arylation to C3-arylation with the same aziridine and organoboron reagent.[1] This provides a powerful synthetic tool for accessing either regioisomer from a common precursor.

Visualizing the Mechanistic Pathways

The choice between C2 and C3 attack is fundamentally a competition between two mechanistic pathways, which can be influenced by catalysis.

Caption: Decision workflow for predicting regioselectivity.

Experimental Protocol: Acid-Catalyzed Ring Opening with Water

This protocol provides a general method for the ring opening of a 2-substituted, N-activated aziridine under Brønsted acid catalysis, favoring attack at the C2 position.[2][3]

Materials:

-

2-substituted N-tosylaziridine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (1.5 equiv)

-

Solvent: Acetone/Water mixture (e.g., 2:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-substituted N-tosylaziridine (1.0 equiv) in the acetone/water solvent mixture (to a concentration of approx. 0.1 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.5 equiv) dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol.

Self-Validation: The regiochemical outcome should be confirmed by NMR spectroscopy (¹H, ¹³C, and COSY/HSQC experiments) to unambiguously determine the connectivity of the final product. The presence of a mixture of regioisomers will be evident in the NMR spectra.

References

-

Srivastava, A. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

-

Minakata, S. et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Available at: [Link]

-

Srivastava, A. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health (NIH). Available at: [Link]

-

Srivastava, A. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Regioselective ring opening of aziridine-fused... ResearchGate. Available at: [Link]

-

Chekshin, N. et al. (n.d.). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. Available at: [Link]

-

Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. Available at: [Link]

-

Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health (NIH). Available at: [Link]

-

Various Authors. (n.d.). Acid-catalyzed ring-opening polymerization mechanism of aziridine,... ResearchGate. Available at: [Link]

-

Keinänen, T. et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Institutes of Health (NIH). Available at: [Link]

-

Various Authors. (2021). 3.2: Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. Available at: [Link]

-

van der Ham, A. et al. (2020). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. National Institutes of Health (NIH). Available at: [Link]

-

Various Authors. (n.d.). Aziridine Synthesis via Nucleophilic Attack of Carbene Equivalents on Imines: the Aza-Darzens Reaction. ResearchGate. Available at: [Link]

-

Candeias, N. et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. Available at: [Link]

-

Wang, R. et al. (2018). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters. Available at: [Link]

-

Various Authors. (2014). What is the difference between a Bronsted-Lowry acid and a Lewis acid?. Quora. Available at: [Link]

-

Various Authors. (n.d.). Nucleophilic ring opening of aziridines. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Lewis Acid vs Bronsted Acid. BYJU'S. Available at: [Link]

-

Sarlah, D. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Available at: [Link]

-

Various Authors. (2018). Why do we differentiate between Brønsted–Lowry and Lewis acids/bases?. Reddit. Available at: [Link]

-

Nájera, C. & de Cózar, A. (2011). Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. Available at: [Link]

-

Singh, G. et al. (2018). Nucleophilic ring opening reactions of aziridines. Semantic Scholar. Available at: [Link]

-

Yoo, E. & Houk, K. (2008). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. National Institutes of Health (NIH). Available at: [Link]

-

Various Authors. (n.d.). What is the difference between a Bronsted Lowry acid and a Lewis Acid?. MyTutor. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 3. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. mdpi.com [mdpi.com]

- 11. quora.com [quora.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Troubleshooting Low Yields in Aziridine Formation from Amino Alcohols

Welcome to the technical support center for aziridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing aziridines from amino alcohols. The inherent ring strain and reactivity of aziridines make their synthesis a nuanced process, often plagued by low yields.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting strategies, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Wenker synthesis is resulting in low to no yield of the desired aziridine. What are the likely causes and how can I fix it?

The Wenker synthesis, a classic method for converting β-amino alcohols to aziridines, involves the formation of a sulfate ester followed by intramolecular cyclization.[3][4] Low yields in this process often stem from side reactions that compete with the desired cyclization.

Q1.1: I'm observing significant formation of byproducts instead of my aziridine. What are they and why are they forming?

A: The most common byproducts in a Wenker synthesis are elimination products and amino alcohols from hydroxide displacement.[5][6]

-

Elimination Products: Under the strongly basic conditions of the traditional Wenker synthesis, the intermediate sulfate can undergo elimination, especially with sterically hindered substrates.[6]

-

Amino Alcohol Formation: The hydroxide ions used as a base can also act as nucleophiles, attacking the sulfate ester and regenerating the starting amino alcohol.[6][7]

Troubleshooting Protocol:

-

Modify the Base: Instead of a strong, nucleophilic base like sodium hydroxide, consider using a non-nucleophilic base such as sodium carbonate.[6][8][9] This minimizes the competing displacement reaction.

-

Optimize Reaction Temperature: For substrates that are prone to elimination, running the cyclization at a lower temperature can favor the desired intramolecular substitution.[5] Conversely, for some sterically hindered substrates, a higher temperature may be necessary to drive the reaction to completion.[6][7]

-

Consider a Biphasic System: A biphasic system (e.g., toluene/water) can be effective. The product aziridine is extracted into the organic phase as it forms, protecting it from the aqueous basic conditions that can promote side reactions.[7]

Q1.2: My starting amino alcohol seems to be decomposing during the initial sulfation step. How can I prevent this?

A: The traditional use of hot sulfuric acid in the Wenker synthesis can be too harsh for sensitive amino alcohols, leading to decomposition.[6][9]

Improved Sulfation Protocol:

-

Use a Milder Reagent: Chlorosulfonic acid can be used for a milder esterification of the amino alcohol.[6][8][9]

-

Control the Temperature: Perform the sulfation at a low temperature (e.g., 0 °C) to prevent degradation of the starting material.[7]

Issue 2: My attempt to form an N-activated aziridine (e.g., N-Tosyl) is giving a complex mixture of products. What's going wrong?

Activating the nitrogen with an electron-withdrawing group, such as a tosyl (Ts) group, is a common strategy to facilitate aziridination and subsequent ring-opening reactions.[10] However, this approach introduces its own set of challenges.

Q2.1: I'm trying a one-pot N-tosylation and cyclization, but the yield is poor. Why is this happening?

A: The success of a one-pot procedure for N-tosyl aziridines from amino alcohols is highly dependent on the substrate and reaction conditions.

-

Steric Hindrance: For sterically hindered amino alcohols, the rate of N-tosylation or O-tosylation can be slow, leading to incomplete reaction or side reactions.[11]

-

Inappropriate Base/Solvent System: The choice of base and solvent is critical. For less hindered substrates, a biphasic system with a strong base like potassium hydroxide in water/dichloromethane can be effective.[8][11] For more substituted amino alcohols, a weaker base like potassium carbonate in a polar aprotic solvent such as acetonitrile often gives better results.[8][11]

| Substrate Type | Recommended Base | Recommended Solvent |

| Less Hindered Amino Alcohols | Potassium Hydroxide | Water/Dichloromethane |

| Highly Substituted Amino Alcohols | Potassium Carbonate | Acetonitrile |

Q2.2: I'm observing the formation of a bis-tosylated intermediate that is not cyclizing. How can I promote ring closure?

A: The formation of a stable bis-tosylated intermediate indicates that the conditions are not optimal for the intramolecular cyclization.

Troubleshooting Steps:

-

Increase Basicity: A stronger base may be required to deprotonate the tosylamide, making it a more potent nucleophile for the ring-closing step.

-

Elevate Temperature: Gently warming the reaction mixture can provide the necessary activation energy for the intramolecular SN2 reaction.

-

Change Solvent: A more polar solvent can help to stabilize the transition state of the cyclization reaction.

Issue 3: I'm using the Mitsunobu reaction for aziridine synthesis, but I'm getting a mixture of products or low conversion.

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of β-amino alcohols to aziridines.[12] However, its success is highly dependent on several factors.

Q3.1: My Mitsunobu reaction is inefficient and giving a diastereomeric mixture. What is the cause?

A: The direct substitution of the hydroxyl group with an external nucleophile under Mitsunobu conditions can be inefficient and may lead to a loss of stereochemical control due to the participation of aziridines as intermediates.[12]

Optimization Strategy:

-

Intentional Intramolecular Mitsunobu: Instead of adding an external nucleophile, the reaction can be directed towards an internal Mitsunobu reaction to form the aziridine directly from the β-amino alcohol.[12] This is often more efficient and stereospecific.

-

Reagent Stoichiometry: Careful optimization of the stoichiometry of the phosphine and the azodicarboxylate is crucial. An excess of the Mitsunobu reagents may be necessary to drive the reaction to completion, especially for less reactive substrates.[12]

Experimental Protocol for Intramolecular Mitsunobu Aziridination:

-

Dissolve the β-amino alcohol in an appropriate solvent (e.g., diethyl ether).[12]

-

Add triphenylphosphine (1.5 eq.) and diethyl azodicarboxylate (DEAD) or a suitable alternative (1.5 eq.).[12]

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) overnight.[12]

-

If the reaction is incomplete, an additional 0.5 eq. of the Mitsunobu reagents can be added.[12]

Issue 4: My aziridine product is decomposing during purification. How can I isolate my product effectively?

Aziridines are often sensitive compounds, and their purification can be challenging due to their volatility, thermal instability, and susceptibility to ring-opening.[1][2]

Q4.1: My aziridine is degrading on a silica gel column. What are my alternatives?

A: The acidic nature of standard silica gel can catalyze the ring-opening or polymerization of aziridines.[1]

Purification Solutions:

-

Use a Different Stationary Phase: Basic or neutral alumina is often a better choice for purifying sensitive aziridines.[1][13]

-

Buffer the Eluent: Adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the mobile phase can neutralize the acidic sites on silica gel.[1]

-

Stationary Phase Stability Test: Before committing to a large-scale purification, test the stability of your crude product with different stationary phases (e.g., silica, neutral alumina, basic alumina) by stirring a small sample with each and analyzing the outcome by ¹H NMR.[1][13]

Q4.2: I'm losing a significant amount of my volatile aziridine during workup and purification. How can I minimize this loss?

A: The volatility of low molecular weight aziridines is a common cause of low recovery.

Handling Volatile Aziridines:

-

Minimize Heat Exposure: Use cooled solvents for chromatography and avoid high temperatures during solvent removal.[1]

-

Use a Closed System: When possible, handle the aziridine in a closed system to prevent evaporation.

-

Careful Solvent Removal: Use a rotary evaporator with a cooled trap and carefully control the vacuum to avoid co-distillation of the product.

Characterization of Aziridines

Accurate characterization of the aziridine product is crucial to confirm its identity and purity.

Q5.1: How can I confirm the formation of the aziridine ring using NMR spectroscopy?

A: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing aziridines.

-

¹H NMR: Protons on the aziridine ring typically appear at a characteristic upfield chemical shift.[14] For example, the protons on the parent aziridine ring resonate around 1.5 ppm.[14] The coupling constants between the ring protons are also informative for determining the stereochemistry.[15]

-

¹³C NMR: The carbon atoms of the aziridine ring also have a characteristic upfield chemical shift, typically in the range of 20-50 ppm.[14]

-

¹⁵N NMR: The nitrogen atom of the aziridine ring has a characteristic chemical shift that is sensitive to substitution on the nitrogen and carbon atoms.[14][16]

Visualizing the Troubleshooting Process

A systematic approach is key to successfully troubleshooting low yields in aziridine synthesis. The following workflow can guide your experimental design.

Caption: A decision tree for troubleshooting low yields in aziridine synthesis.

References

-

Veeprho. Aziridine Impurities and Related Compound. Available from: [Link]

-

Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. Available from: [Link]

-

ResearchGate. N-Activation strategies for aziridination a Nitrene transfer to olefins... Available from: [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

ResearchGate. Synthesis of aziridines from amino alcohols. Available from: [Link]

-

Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423-3428. Available from: [Link]

-

Forni, A., et al. (1995). N-Chloro-2,2-bis(methoxycarbonyl)aziridine by X-Ray Crystallography and 20 NMR Spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. Available from: [Link]

-

Lichter, R. L., & Crimaldi, K. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry, 44(9), 1477-1481. Available from: [Link]

-

Carter, R. E., & Drakenberg, T. (1972). Observation of temperature-dependent 1H nuclear magnetic resonance spectra for aziridine and [N-2H]aziridine in the gas phase. Journal of the Chemical Society, Chemical Communications, (10), 584. Available from: [Link]

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Available from: [Link]

-

Bernard-Gauthier, V., et al. (2016). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. ChemistryOpen, 5(5), 458–465. Available from: [Link]

-